molecular formula C20H29ClN2O4 B15252767 Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate CAS No. 1643358-01-3

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate

Cat. No.: B15252767
CAS No.: 1643358-01-3
M. Wt: 396.9 g/mol
InChI Key: XCWWVMIKMXDYJM-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C20H29ClN2O4 and a molecular weight of 396.91 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperazine with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate can be compared with similar compounds such as:

Properties

CAS No.

1643358-01-3

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

ditert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3

InChI Key

XCWWVMIKMXDYJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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